3-bromo-4-(bromomethyl)benzoic Acid
Overview
Description
3-Bromo-4-(bromomethyl)benzoic acid , also known by its systematic name 4-(bromomethyl)-3-bromobenzoic acid , is a chemical compound with the molecular formula C₈H₈Br₂O₂ . It belongs to the class of benzoic acid derivatives and contains two bromine atoms attached to the benzene ring. The compound is a white to off-white crystalline solid with a melting point of approximately 252-254°C .
Scientific Research Applications
1. Molecular Structure and Reactivity Analysis
3-Bromo-4-(bromomethyl)benzoic acid, and similar compounds, have been extensively studied for their molecular structure and reactivity. For instance, the structure and molecular parameters of 4-bromo-3-(methoxymethoxy) benzoic acid were determined using DFT study. This includes the assessment of reactivity descriptors like ionization energy, hardness, electrophilicity, and Fukui function. The study also explored non-linear optical properties through parameters like dipole moment and hyperpolarizability (Yadav et al., 2022).
2. Chemical Synthesis and Characterization
The compound has been a subject of interest in chemical synthesis. For example, 2-(bromomethyl) benzoic acid was synthesized using 2-methylbenzoic and bromine through a free radical reaction. This included characterizing the product by IR and 1H NMR, investigating the effects of mole ratio, solvents, reaction time, and initiator on yield (Wang Ping, 2011).
3. Kinetic and Mechanistic Studies
Kinetic and mechanistic studies involving bromo-substituted benzoic acids have also been conducted. For instance, the catalysis in the oxidation of substituted 4-oxo-4-arylbutanoic acids by bromate in acid medium was studied, demonstrating the efficiency of Ru(III) as a catalyst and providing insights into the mechanism of the reaction (Manjari & Reddy, 2011).
4. Solubility Studies
Research on the solubility properties of bromo-substituted benzoic acids, such as 3-bromo-2-methylbenzoic acid, in various solvents has been conducted. This includes using different models to fit the solubility data, important for understanding the compound's behavior in different solvent systems (Gu et al., 2020).
5. Synthesis of Derivatives
The synthesis of various derivatives of bromo-substituted benzoic acids has been explored. For example, the synthesis of 3,5-bis(aminomethyl)benzoic acid using a bromination, azidonation, and reduction process demonstrates the potential for creating diverse chemical structures starting from simple bromobenzoic acids (Yong, 2010).
Properties
IUPAC Name |
3-bromo-4-(bromomethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSRVMCYUYPKNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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